Methyl 15-hydroxypentadecanoate

Overview

Description

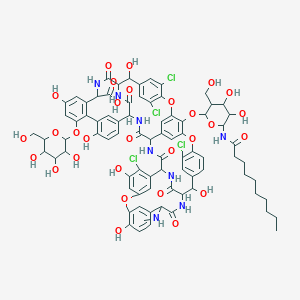

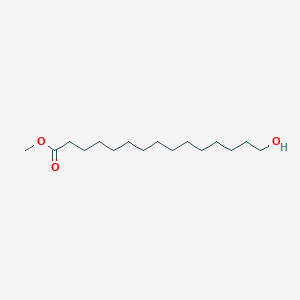

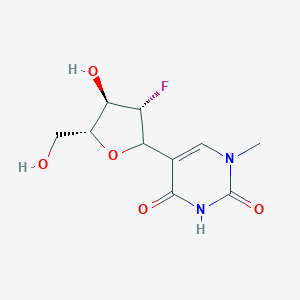

Methyl 15-hydroxypentadecanoate is an organic compound belonging to the class of esters It is characterized by a 15-carbon chain with a hydroxyl group attached to the 15th carbon and a methyl ester group at the terminal end

Mechanism of Action

Target of Action

Methyl 15-hydroxypentadecanoate primarily targets the process of macrolactonization . This compound is used as a raw material in the macrolactonization process to produce cyclopentadecanolide , a high value-added musk .

Mode of Action

The compound interacts with its targets through a process known as macrolactonization . This process involves the transformation of this compound to cyclopentadecanolide . The Mo–Fe/HZSM-5 catalyst, prepared by the impregnation method using citric acid to form Fe3+ and Mo6+ chelates in the impregnation solution, exhibits high activity for the selective macrolactonization of this compound to cyclopentadecanolide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the macrolactonization process . This process leads to the formation of cyclopentadecanolide , a macrocyclic musk compound widely used in perfumes, cosmetics, food, and medicals .

Pharmacokinetics

The compound’s bioavailability is likely influenced by the efficiency of the macrolactonization process . The yield of cyclopentadecanolide obtained at a reaction temperature of 190°C for 7 hours was 58.50%, and the content after reactive distillation is 98.8% .

Result of Action

The result of the action of this compound is the production of cyclopentadecanolide . This compound is a valuable macrocyclic musk used in various applications, including perfumes, cosmetics, food, and medicals .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a catalyst and the reaction temperature . For instance, the KF-La/γ-Al2O3 catalyst, which has a larger pore size and basic strength, is more conducive to the macrolactonization of long-chain hydroxy ester . The yield of cyclopentadecanolide was 58.50% when the reaction was carried out at 190°C for 7 hours .

Biochemical Analysis

Biochemical Properties

Methyl 15-hydroxypentadecanoate plays a crucial role in the macrolactonization process to produce cyclopentadecanolide . This process involves the interaction of this compound with catalysts such as KF-La/γ-Al2O3 . The catalyst promotes the formation of cyclopentadecanolide, a high value-added musk .

Molecular Mechanism

The molecular mechanism of this compound involves its macrolactonization to form cyclopentadecanolide . This process is facilitated by the KF-La/γ-Al2O3 catalyst, which has a larger pore size and basic strength, conducive to the macrolactonization of long-chain hydroxy ester .

Temporal Effects in Laboratory Settings

In laboratory settings, the yield of cyclopentadecanolide obtained from this compound at a reaction temperature of 190°C for 7 hours was 58.50%, and the content after reactive distillation is 98.8% . This suggests that this compound exhibits stability and does not degrade significantly over time under these conditions .

Metabolic Pathways

The primary metabolic pathway involving this compound is its transformation into cyclopentadecanolide through the process of macrolactonization

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 15-hydroxypentadecanoate can be synthesized through several methods. One common approach involves the macrolactonization of this compound to cyclopentadecanolide using catalysts such as KF-La/γ-Al2O3 . The reaction typically occurs at a temperature of 190°C for 7 hours, yielding cyclopentadecanolide with high purity .

Industrial Production Methods

Industrial production of this compound often involves the use of solid acid catalysts like Mo-Fe/HZSM-5 . This method is advantageous due to its environmental friendliness, as the catalysts can be reused and are thermally stable .

Chemical Reactions Analysis

Types of Reactions

Methyl 15-hydroxypentadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 15-hydroxypentadecanoate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of macrocyclic compounds like cyclopentadecanolide.

Biology: Studied for its potential role in biological systems and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

Comparison with Similar Compounds

Methyl 15-hydroxypentadecanoate can be compared with other similar compounds such as:

Cyclopentadecanolide: A macrocyclic musk derived from this compound.

Cyclopentadecanone: Another macrocyclic compound with similar applications in fragrances and cosmetics.

Uniqueness

This compound is unique due to its specific structure, which allows for the formation of macrocyclic compounds through cyclization reactions. This property makes it a valuable precursor in the synthesis of various high-value products.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it an important subject of study in scientific research.

Properties

IUPAC Name |

methyl 15-hydroxypentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCYAHKAJFZVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393044 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76529-42-5 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 15-hydroxypentadecanoate in fragrance chemistry?

A: this compound is a crucial precursor in the synthesis of Cyclopentadecanolide, also known as Exaltolide, a highly valued musk fragrance compound. This compound is challenging to obtain from natural sources, making its synthesis from readily available precursors like this compound highly valuable. [, ]

Q2: What are the different catalytic approaches for synthesizing Cyclopentadecanolide from this compound?

A2: Several catalytic methods have been explored for this synthesis, each with its pros and cons:

- Strong Acid Cation Exchange Resins: This method, while effective, requires careful optimization of resin type and reaction conditions to achieve satisfactory yields. Research indicates LS-50 resin as a promising candidate for this approach. []

- KF-La/γ-Al2O3 Catalyst: This catalyst system, prepared from a basic mesoporous framework, has demonstrated high efficiency in converting this compound to Cyclopentadecanolide. The catalyst's large pore size and enhanced basic strength, attributed to the presence of F- ions, are believed to be key factors contributing to its effectiveness. []

Q3: What are the challenges associated with the synthesis of Cyclopentadecanolide from this compound?

A3: Macrolactonization, the type of reaction needed to form the cyclic ester Cyclopentadecanolide from this compound, presents inherent challenges. These include:

Q4: What analytical techniques are crucial for characterizing and quantifying Cyclopentadecanolide synthesized from this compound?

A4: Several analytical methods are vital to monitor the reaction progress and ensure the purity of the final product. These include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)

![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)

![4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol](/img/structure/B25092.png)